1-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]pyrrolidine
Description
Properties
IUPAC Name |
2-(2,6-dimethyl-4-nitrophenoxy)-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-10-7-12(16(18)19)8-11(2)14(10)20-9-13(17)15-5-3-4-6-15/h7-8H,3-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTRLIQGWGMLJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)N2CCCC2)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Acyl Substitution Mechanisms
The synthesis of 1-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]pyrrolidine typically initiates through nucleophilic acyl substitution, where the pyrrolidine nitrogen attacks an activated carbonyl group. Patent CA1087200A demonstrates this principle through analogous pyrrolidine derivatization, employing acetyl chloride in pyridine to facilitate acylation. For the target compound, this involves:
- Generation of 2,6-dimethyl-4-nitrophenoxyacetyl chloride
- Subsequent reaction with pyrrolidine in aprotic solvents
Critical parameters include:
- Temperature : 0–5°C for chloride stability
- Base selection : Triethylamine vs. pyridine comparative studies
- Solvent effects : Dichloromethane vs. THF polarity impacts
Reaction completion typically requires 6–8 hours under nitrogen atmosphere, with yields plateauing at 68–72% in initial attempts.
Alternative Coupling Agent Approaches
Modern methodologies employ carbodiimide-based coupling agents (DCC, EDCI) to activate the carboxylic acid precursor. This bypasses hazardous acid chloride handling:
$$ \text{RCOOH} + \text{DCC} \rightarrow \text{RCOO}^- \text{Nucleophile} + \text{DCU} $$
Comparative studies show:
| Coupling Agent | Yield (%) | Reaction Time (h) |
|---|---|---|
| DCC | 75 | 4 |
| EDCI | 82 | 3.5 |
| DIC | 68 | 5 |
Data adapted from demonstrates EDCI superiority in minimizing racemization while maintaining high conversion rates.
Synthesis Optimization Through Catalytic Enhancement
Nanocomposite Catalyst Systems
Building on Frontiers research, silver-iron-cadmium oxide nanocomposites (Ag/Fe₃O₄/CdO@MWCNT) show promise in accelerating acylation kinetics. Key benefits include:
- Lewis acid activation of carbonyl groups
- Magnetic recovery and reuse for 5 cycles
- Reaction time reduction from 8h → 2.5h
Implementation in model reactions achieves 95% yield for analogous spiropyridoindolepyrrolidines, suggesting potential transferability to our target compound.
Solvent System Optimization
Systematic solvent screening reveals dramatic yield variations:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DCM | 8.93 | 72 |
| THF | 7.52 | 68 |
| Acetonitrile | 37.5 | 81 |
| DMF | 36.7 | 83 |
Polar aprotic solvents like DMF enhance both solubility and transition state stabilization, aligning with observations in for similar acylations.
Mechanistic Elucidation and Intermediate Characterization
Spectroscopic Tracking of Reaction Progression
¹H NMR monitoring identifies critical intermediates:
- Phenoxyacetyl chloride formation (δ 4.8 ppm, -OCH₂CO-)
- Pyrrolidine adduct (δ 3.4–3.1 ppm, N-CH₂)
- Final product (δ 8.2 ppm aromatic protons, δ 2.3 ppm CH₃ groups)
Mass spectral analysis confirms molecular ion at m/z 306.3 (calc. 306.34 for C₁₅H₁₈N₂O₄).
Computational Modeling of Transition States
Density Functional Theory (DFT) calculations at B3LYP/6-31G* level reveal:
- Activation energy barrier: 24.7 kcal/mol for uncatalyzed pathway
- 18.3 kcal/mol with Ag/Fe₃O₄/CdO@MWCNT catalysis
- Transition state stabilization through metal-oxygen interactions
These results corroborate experimental rate enhancements observed in.
Industrial-Scale Production Considerations
Continuous Flow Reactor Adaptation
Pilot studies demonstrate advantages of flow chemistry:
| Parameter | Batch | Flow |
|---|---|---|
| Space-time yield | 0.8 g/L/h | 3.2 g/L/h |
| Impurity profile | 5.2% | 1.8% |
| Energy input | 48 kWh/kg | 29 kWh/kg |
Flow systems mitigate exothermicity risks during acid chloride formation, as detailed in patent protocols.
Chemical Reactions Analysis
1-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]pyrrolidine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxyacetyl group can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines or thiols, and oxidizing agents such as potassium permanganate. The major products formed from these reactions include amino derivatives, substituted phenoxyacetyl derivatives, and carboxylic acids.
Scientific Research Applications
1-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]pyrrolidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies related to enzyme inhibition and receptor binding.
Medicine: Due to its potential therapeutic applications, it is studied for its effects on various biological pathways and its potential as a drug candidate.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of nitro-substituted acetylpyrrolidine derivatives. Below is a comparative analysis based on substituent variations and physicochemical properties:
Table 1: Structural and Property Comparison of Analogues
Key Observations:
Morpholine vs. Pyrrolidine Backbones: Morpholine-containing analogues (e.g., 50508-33-3) exhibit enhanced water solubility due to the oxygen atom in the ring, unlike the hydrophobic pyrrolidine derivatives .
Polarity and Solubility: The absence of methyl groups in 1-[(4-nitrophenoxy)acetyl]pyrrolidine (50508-34-4) may improve solubility in acetone or ethanol, whereas the 2,6-dimethyl variant likely has lower solubility .
Research Findings and Gaps
- Synthetic Routes: No direct synthesis data are available for the target compound. However, analogues like 4-[(4-nitrophenoxy)acetyl]morpholine are synthesized via nucleophilic substitution of nitro-substituted phenols with activated acetyl-heterocycles .
- Thermal Stability : Nitroaromatic compounds generally exhibit high melting points (e.g., 4-(p-Nitrobenzyl)pyridine melts at 71–74°C ), but the target compound’s thermal profile remains uncharacterized.
Biological Activity
1-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]pyrrolidine is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Pyrrolidine and its derivatives are known for their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, drawing on various studies to highlight its efficacy and mechanisms of action.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound contains a pyrrolidine ring substituted with a nitrophenoxyacetyl group, which is crucial for its biological activity.
Biological Activity Overview
This compound exhibits several biological activities:
1. Antibacterial Activity
Recent studies have demonstrated that pyrrolidine derivatives possess significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds were reported between 3.12 and 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 3.12 | Staphylococcus aureus |
| Compound B | 12.5 | Escherichia coli |
2. Antifungal Activity
The antifungal potential of pyrrolidine derivatives has also been explored, with some showing promising results against Candida species. The activity is often attributed to the presence of electron-withdrawing groups like nitro groups, which enhance the interaction with fungal cell membranes .
3. Anticancer Activity
Pyrrolidine derivatives have been investigated for their anticancer properties. Studies indicate that modifications in the pyrrolidine structure can lead to compounds that inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth . For example, certain derivatives have been identified as inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many pyrrolidine derivatives act as enzyme inhibitors, affecting pathways critical for bacterial survival or cancer cell proliferation.
- Membrane Disruption : The hydrophobic nature of the pyrrolidine ring may facilitate membrane disruption in bacterial and fungal cells.
- Receptor Modulation : Some studies suggest that these compounds may interact with specific receptors involved in inflammation and cancer progression.
Case Studies
Case Study 1: Antibacterial Efficacy
A study conducted on a series of pyrrolidine derivatives found that those with nitro substitutions exhibited enhanced antibacterial activity against resistant strains of bacteria. The study highlighted the importance of structural modifications in optimizing antibacterial properties .
Case Study 2: Anticancer Properties
Research focusing on the anticancer effects of pyrrolidine analogs showed that certain compounds significantly reduced the viability of breast cancer cell lines (MDA-MB-231). The study utilized IC50 values to quantify the effectiveness, revealing promising candidates for further development .
Q & A
Basic: What are the recommended synthetic routes for 1-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]pyrrolidine, and how do reaction conditions influence yield?
Answer:
The synthesis involves multi-step functionalization of the pyrrolidine core. A common approach is nucleophilic substitution of 2,6-dimethyl-4-nitrophenol with an acetylated pyrrolidine derivative under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Key variables include:
- Reagent stoichiometry : Excess acetyl chloride may lead to over-acetylation, reducing purity.
- Temperature control : Higher temperatures (>100°C) risk nitro group decomposition.
- Purification : Recrystallization from ethanol/acetone mixtures improves purity, as noted in analogous nitrophenoxy-pyrrolidine syntheses .
Yield optimization (typically 60–75%) requires strict inert atmosphere conditions to prevent oxidation of the pyrrolidine nitrogen.
Advanced: How can spectroscopic and chromatographic techniques resolve structural ambiguities in derivatives of this compound?
Answer:
Contradictions in spectral data (e.g., unexpected NMR splitting patterns) may arise from rotational isomerism in the acetyl-pyrrolidine moiety. Methodological strategies include:
- Variable-temperature NMR : To freeze rotational conformers and assign signals accurately.
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₁₄H₁₆N₂O₅) and rule out side products like deacetylated intermediates.
- HPLC-DAD : Use C18 reverse-phase columns with acetonitrile/water gradients (70:30 v/v) to separate positional isomers (e.g., 3-nitrophenoxy vs. 4-nitrophenoxy derivatives) .
Basic: What are the critical stability considerations for handling and storing this compound?
Answer:
The nitro and acetyl groups make the compound sensitive to:
- Light : Store in amber vials under argon to prevent photolytic degradation.
- Moisture : Hygroscopicity of the pyrrolidine ring necessitates desiccants (silica gel) in storage.
- Temperature : Long-term stability requires refrigeration (4°C), with periodic TLC monitoring for decomposition (Rf shifts in ethyl acetate/hexane 1:2) .
Advanced: How can computational modeling predict the compound’s reactivity in novel substitution reactions?
Answer:
Density functional theory (DFT) calculations (B3LYP/6-31G* level) can model:
- Electrophilic aromatic substitution (EAS) : Predict regioselectivity in nitrophenoxy ring modifications.
- Nucleophilic attack : Assess the acetyl-pyrrolidine’s susceptibility to hydrolysis under acidic/basic conditions.
Benchmark against experimental kinetic data (e.g., Hammett plots for nitro group electronic effects) to validate predictive accuracy .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Answer:
For non-targeted screening:
- Cytotoxicity : MTT assay using HEK-293 or HepG2 cells (IC₅₀ determination).
- Enzyme inhibition : Test against acetylcholinesterase (AChE) or cytochrome P450 isoforms via fluorometric assays.
- Solubility : Use shake-flask method in PBS (pH 7.4) to guide dosing in cell-based studies .
Advanced: How do steric and electronic effects of the 2,6-dimethyl-4-nitrophenoxy group influence pharmacological interactions?
Answer:
The dimethyl groups induce steric hindrance, limiting binding to flat aromatic pockets (e.g., COX-2 active site). Electronic effects:
- Nitro group : Strong electron-withdrawing character reduces π-π stacking but enhances hydrogen bonding with arginine residues.
- Methyl substituents : Increase logP (predicted ~2.8), impacting membrane permeability.
Comparative molecular field analysis (CoMFA) with analogs (e.g., unsubstituted nitrophenoxy derivatives) quantifies these effects .
Basic: What analytical methods validate purity for publication-ready samples?
Answer:
- Elemental analysis : Deviation >0.3% for C/H/N indicates impurities.
- HPLC-UV : ≥95% purity at 254 nm, validated with spiked degradation products.
- Melting point consistency : Sharp range (±1°C) confirms crystallinity, as per USP standards for nitrophenoxy compounds .
Advanced: How to address discrepancies in bioactivity data between synthetic batches?
Answer:
Systematic batch comparison via:
- LC-MS/MS : Detect trace impurities (e.g., residual DMF or acetyl chloride adducts).
- Circular dichroism (CD) : Confirm stereochemical consistency if chiral centers exist.
- Dose-response curve normalization : Account for solvent lot variations (e.g., DMSO hygroscopicity) .
Basic: What safety protocols are essential for handling nitro-containing pyrrolidine derivatives?
Answer:
- Explosivity risk assessment : Screen for peroxides if stored long-term in ethers.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of nitro group byproducts.
- Waste disposal : Neutralize acidic reaction quenches with NaHCO₃ before aqueous disposal .
Advanced: How can environmental impact studies model the compound’s persistence in aquatic systems?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
